N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a thioether-linked p-tolylacetamide moiety at position 2. The oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a promising pharmacophore in drug discovery . This compound’s synthesis typically involves S-alkylation of oxadiazole-thione precursors with chloroacetamide derivatives under basic conditions, as corroborated by IR and NMR data showing characteristic S–CH2 and aromatic proton signals .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-8-14(9-3-11)24-10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNATEOSKCNXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
- Halogen Substituents : The 4-chlorophenyl group in the target compound and analogues (e.g., Compound 154, 14a) enhances cytotoxicity and target binding via electron-withdrawing effects and hydrophobic interactions .
- S-Linked Moieties: The p-tolylthio group in the target compound contrasts with pyrimidinyl (Compound 154) or phthalazinone () substituents. Thioether linkages improve membrane permeability but may reduce metabolic stability compared to oxygen ethers .
- Electron-Donating Groups (EDGs) : Compounds with EDGs like methoxy (e.g., CPA in ) exhibit improved solubility but may lower anticancer potency compared to halogenated analogues .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues range from 203°C (4k) to >300°C (4b, ), correlating with aromaticity and hydrogen-bonding capacity .
- Solubility : Methoxy-substituted CPA () and sulfonamide derivatives (4b, ) show improved aqueous solubility compared to halogenated compounds .
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